molecular formula C13H15NO5 B2988169 (2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 313706-21-7

(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B2988169
CAS No.: 313706-21-7
M. Wt: 265.265
InChI Key: WWVCWLBEARZMAH-WDEREUQCSA-N
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Description

(2R,4S)-4-Hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a hydroxy group at the 4-position, a carboxylic acid moiety at the 2-position, and a phenylmethoxycarbonyl (Cbz) protecting group on the nitrogen (Figure 1). The stereochemistry at C2 (R) and C4 (S) is critical for its structural and functional properties. Pyrrolidine derivatives are widely used in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. The Cbz group enhances stability during synthesis, while the hydroxy group facilitates hydrogen bonding, influencing solubility and biological interactions .

Properties

IUPAC Name

(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups suggest potential biological activities, which warrant detailed investigation. This article compiles available research findings, case studies, and data tables to elucidate its biological activity.

The molecular formula of this compound is C13H15NO5, with a molecular weight of 265.26 g/mol. The compound features a pyrrolidine ring substituted with a hydroxyl group and a phenylmethoxycarbonyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
CAS Number155153-78-9
Purity~95%

Potential Biological Activities

  • Antimicrobial Activity : Some pyrrolidine derivatives have demonstrated antimicrobial properties against various pathogens.
  • Antioxidant Effects : Compounds with similar structures have been reported to exhibit antioxidant activities, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of pyrrolidine derivatives, this compound was tested against strains of bacteria and fungi. Results indicated moderate activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Study 2: Antioxidant Activity

Research conducted on structurally similar compounds revealed that this compound exhibited significant antioxidant activity in vitro. This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and spectroscopy can provide insights into its binding affinities and interaction modes with proteins and nucleic acids.

Comparison with Related Compounds

A comparative analysis of this compound with other pyrrolidine derivatives reveals its unique structural features that may enhance its biological activities:

Compound NameStructure TypeKey FeaturesBiological Activity
(R)-ProlineNaturally occurring amino acidInvolved in protein synthesisEssential for protein structure
(S)-CitrullineNon-proteinogenic amino acidPrecursor for arginine; urea cycleRole in nitric oxide production
1-Pyrrolidinecarboxylic AcidSimple pyrrolidine derivativeLacks additional functional groupsLimited biological activity
This compound Chiral pyrrolidine derivativeHydroxyl and phenylmethoxycarbonyl groupsPotential antimicrobial and antioxidant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The stereochemistry of pyrrolidine derivatives significantly impacts their biological activity and physicochemical properties. For example:

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3): This stereoisomer differs in configuration (2S,4S) and uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz. The Boc group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive Cbz group.
  • Fidarestat isomers : Evidence from thermodynamic binding studies shows that (2R,4S)-Fidarestat binds to aldose reductase (ALR2) with a free energy difference (ΔΔG) of -1.2 kcal/mol compared to the (2S,4S)-isomer, highlighting the importance of stereochemistry in enzyme interactions .

Functional Group Modifications

Protecting Groups
  • Cbz vs. Boc/Fmoc: Cbz (Phenylmethoxycarbonyl): Provides moderate stability and is cleaved via hydrogenolysis. Used in the target compound for nitrogen protection . Boc (tert-Butoxycarbonyl): Acid-sensitive, commonly used in solid-phase peptide synthesis. Found in analogs like (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3) . Fmoc (Fluorenylmethyloxycarbonyl): Base-labile; used in ’s compound, (2R,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid. Offers orthogonal protection strategies .
Substituent Variations
  • Hydroxy vs. Methoxy :
    • The target compound’s 4-hydroxy group enables hydrogen bonding, as seen in ’s crystal structure analysis of a THF derivative, where hydroxyl interactions form 10-membered rings .
    • (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid (CAS 75176-09-9): Replacing -OH with -OCH3 reduces polarity and hydrogen-bonding capacity, altering solubility and biological activity .

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